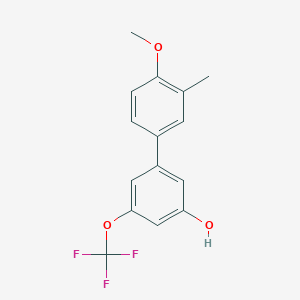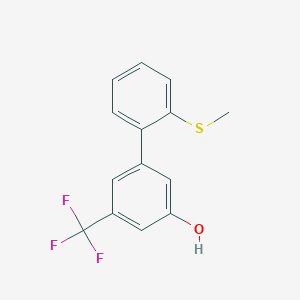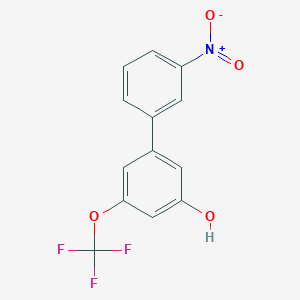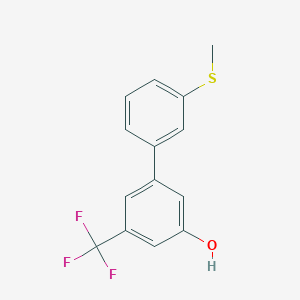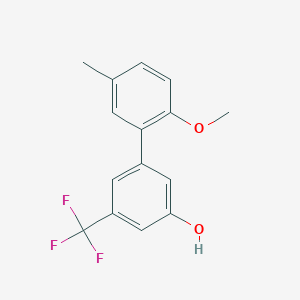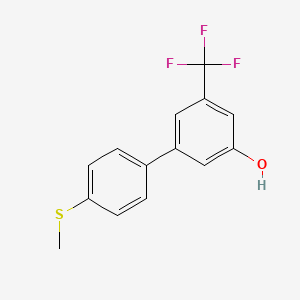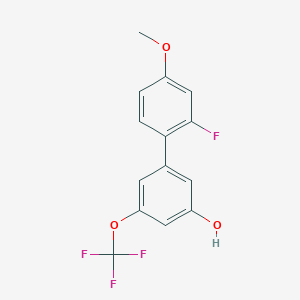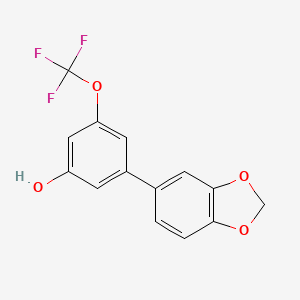
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% (5-MDP-3-TFM) is a chemical compound with a wide range of scientific applications. It is used as a building block for the synthesis of various compounds, and is a key component of many drug molecules. 5-MDP-3-TFM is also a useful tool for studying the structure and function of proteins and other biological molecules.
Mécanisme D'action
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is a small molecule that is able to interact with proteins and other biological molecules. It binds to specific sites on the target molecule, which can alter its structure and function. This can lead to changes in the activity of the molecule, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% depend on the target molecule and the concentration of the compound. In general, 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to modulate the activity of enzymes and other proteins involved in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of proteins involved in cell signaling and other cellular processes.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its ability to interact with proteins and other biological molecules. This allows researchers to study the structure and function of these molecules, and to investigate the effects of different concentrations of the compound. However, there are some limitations to using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, the compound can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in the experiment.
Orientations Futures
There are many potential future directions for research using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%. These include further studies of the structure and function of proteins and other biological molecules, as well as investigations into the effects of different concentrations of the compound. Additionally, research could be done to develop new methods for the synthesis of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% and other related compounds, as well as to develop new applications for the compound. Finally, further research could be done to investigate the potential therapeutic uses of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%, such as in the treatment of diseases.
Méthodes De Synthèse
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized by the reaction of 3,4-methylenedioxyphenylacetic acid with 3-trifluoromethoxyphenol in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified by column chromatography.
Applications De Recherche Scientifique
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is used as a building block for the synthesis of various compounds, and is a key component of many drug molecules. It is also used in the synthesis of peptides and other biologically active molecules. In addition, 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is used in research to study the structure and function of proteins and other biological molecules. For example, it has been used in studies of the structure and function of enzymes involved in the metabolism of drugs and other xenobiotics.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-11-4-9(3-10(18)6-11)8-1-2-12-13(5-8)20-7-19-12/h1-6,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILKAMTIYVECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






